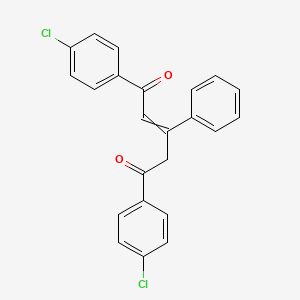
2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- is an organic compound that belongs to the class of diketones These compounds are characterized by the presence of two ketone groups within their molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- typically involves multi-step organic reactions. One common method might include the aldol condensation of appropriate precursors, followed by selective chlorination and phenylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.
Substitution: The chlorophenyl groups may participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound might be used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-Pentene-1,5-dione, 1,5-bis(4-methylphenyl)-3-phenyl-
- 2-Pentene-1,5-dione, 1,5-bis(4-fluorophenyl)-3-phenyl-
- 2-Pentene-1,5-dione, 1,5-bis(4-bromophenyl)-3-phenyl-
Uniqueness
The presence of chlorophenyl groups in 2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- may impart unique chemical and physical properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from its analogs.
Properties
CAS No. |
91231-91-3 |
|---|---|
Molecular Formula |
C23H16Cl2O2 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
1,5-bis(4-chlorophenyl)-3-phenylpent-2-ene-1,5-dione |
InChI |
InChI=1S/C23H16Cl2O2/c24-20-10-6-17(7-11-20)22(26)14-19(16-4-2-1-3-5-16)15-23(27)18-8-12-21(25)13-9-18/h1-14H,15H2 |
InChI Key |
OFQLHSBQJNVIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)Cl)CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















